8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Description

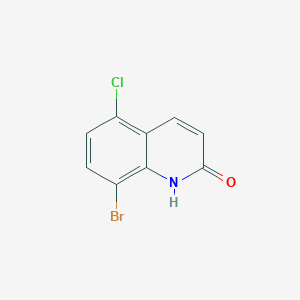

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-chloro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)5-1-4-8(13)12-9(5)6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYYNADEZLKAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, a halogenated derivative of the versatile quinolin-2-one scaffold. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications in medicinal chemistry and drug discovery. We will explore plausible synthetic routes, predict characteristic analytical data, and discuss the well-documented biological significance of the quinolin-2-one core, thereby providing a valuable resource for researchers interested in this and related compounds.

Introduction: The Quinolin-2-one Scaffold in Drug Discovery

The quinolin-2-one (or carbostyril) nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential, which includes anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a fertile ground for the development of novel therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the specific derivative, 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, providing a detailed examination of its chemical properties and potential utility.

Molecular Profile of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

A clear understanding of the fundamental molecular properties is paramount for any research endeavor.

Chemical Formula and Molecular Weight

The elemental composition and molar mass are foundational data points for this compound.

| Property | Value | Source |

| Chemical Formula | C₉H₅BrClNO | |

| Molecular Weight | 258.50 g/mol | |

| Synonyms | 8-bromo-5-chloroquinolin-2-ol | |

| CAS Number | 1508619-42-8 |

Chemical Structure

The arrangement of atoms and bonds dictates the molecule's reactivity and steric properties.

Caption: Structure of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Synthesis Strategies

Proposed Synthetic Pathway: Palladium-Catalyzed Cyclization

A robust approach would involve a tandem palladium-catalyzed amidation followed by an intramolecular cyclization.

Caption: Proposed synthetic workflow for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Experimental Protocol (Representative)

This protocol is a representative example based on similar transformations. Optimization of reagents, solvents, and reaction conditions would be necessary.

Step 1: Synthesis of N-(2-methyl-4-bromo-5-chlorophenyl)acrylamide (Intermediate)

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-bromo-6-chlorotoluene (1.0 eq), an appropriate acrylate derivative (e.g., acrylic acid, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a base (e.g., Cs₂CO₃, 2.0 eq).

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (Product)

-

Reaction Setup: In a suitable reaction vessel, dissolve the intermediate from Step 1 in a solvent such as acetic acid.

-

Oxidant/Catalyst: Add an oxidizing agent or a catalyst that facilitates intramolecular C-H activation and cyclization. This could involve further palladium catalysis or other methods.

-

Reaction Conditions: Heat the reaction mixture and monitor its progress.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data is not available, we can predict the expected physicochemical properties and spectroscopic signatures based on the structure and data from analogous compounds.

Physical Properties

| Property | Predicted Value/Observation |

| Physical Form | Solid, likely a powder |

| Melting Point | Expected to be a high-melting solid, characteristic of rigid, planar heterocyclic compounds. |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in less polar solvents and water. |

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups. Signals for the protons at positions 3, 4, 6, and 7, as well as the N-H proton, are anticipated.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C2) will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the halogen substituents.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O (amide) stretching vibration (around 1650-1680 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom (with their respective natural isotopic abundances).

Potential Applications in Drug Development and Research

The quinolin-2-one scaffold is a cornerstone in the development of various therapeutic agents. While the specific biological activities of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one have not been reported, its structural features suggest several potential areas of investigation.

As a Chemical Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules. The bromine and chlorine atoms provide reactive handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Biological Activities

Based on the known activities of related quinolin-2-one derivatives, this compound could be investigated for:

-

Anticancer Activity: Many quinolin-2-one derivatives exhibit potent anticancer properties by inhibiting various protein kinases involved in cancer cell proliferation and survival.[3]

-

Antibacterial Activity: The quinolone core is famously associated with antibacterial agents. Halogenated quinolines have shown efficacy against multidrug-resistant bacteria.[4][6]

-

Enzyme Inhibition: The quinolin-2-one scaffold has been identified in inhibitors of various enzymes, including HIV-1 reverse transcriptase and DNA-acting enzymes.[3][7]

Caption: Potential applications of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Safety Information

Based on available safety data for this compound, it should be handled with appropriate precautions in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and as a lead structure for the development of novel therapeutic agents. While specific experimental data for this molecule is limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on the well-established chemistry and biology of the quinolin-2-one scaffold. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules. 2011. [Link]

-

Synthesis of quinolin-2(1H)-ones 87 and 88 by tandem Pd(0)-catalysed... ResearchGate. [Link]

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. 2022. [Link]

-

Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry. 2016. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. 2018. [Link]

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. 2020. [Link]

-

Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

-

Quinolin‐2‐one derivatives as antimicrobial and anticancer agents.... ResearchGate. [Link]

-

Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. Cell Chemical Biology. 2024. [Link]

-

Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals. 2022. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. 2016. [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. IntechOpen. [Link]

-

8-Quinolinol, 5-bromo-. PubChem. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. 2020. [Link]

-

5-Chloro-7-bromo-8-hydroxyquinoline.pdf. Cheméo. [Link]

-

8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][3][4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][3][4]diazepine. Molecules. 1999. [Link]

-

8-Bromo-5-chloro-2-methylquinoline 1g. Dana Bioscience. [Link]

-

5-Bromo-8-chloro-1,2-dihydroquinolin-2-one (1 x 250 mg). Alchimica. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase | MDPI [mdpi.com]

- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Foreword: Unveiling the Potential of a Precisely Halogenated Quinolin-2-one Core

The quinolin-2(1H)-one nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of its pharmacological profile, offering a powerful platform for the development of novel drugs. This guide focuses on a specific, yet underexplored, derivative: 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one . While direct literature on this exact molecule is sparse, its unique halogenation pattern suggests significant potential as a versatile scaffold for targeted drug design. This document serves as a technical primer, synthesizing established knowledge on related quinolin-2-one systems to provide a forward-looking perspective on the synthesis, potential biological activities, and experimental evaluation of this promising core.

The Strategic Significance of the 8-Bromo, 5-Chloro Substitution Pattern

The introduction of halogen atoms into a drug candidate can profoundly influence its physicochemical and pharmacological properties. The specific placement of bromine at the 8-position and chlorine at the 5-position of the quinolin-2-one core is not arbitrary and suggests several potential advantages in drug design:

-

Modulation of Electronic Properties: The electron-withdrawing nature of both bromine and chlorine can significantly alter the electron distribution within the quinoline ring system, potentially influencing its interaction with biological targets.

-

Enhanced Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

-

Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.

-

Directed Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a significant contributor to ligand-protein binding affinity and specificity.

Synthetic Strategies: A Proposed Pathway to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Proposed Synthetic Workflow

Caption: Proposed synthetic route to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

Detailed Experimental Protocol: A Template for Synthesis

The following protocol is a generalized procedure based on known syntheses of similar quinolin-2-ones and should be optimized for the specific substrate.

Step 1: Acylation of 2-Bromo-5-chloroaniline

-

To a solution of 2-bromo-5-chloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon), add cinnamoyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-bromo-5-chlorophenyl)-3-phenylpropenamide intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Step 2: Lewis Acid Catalyzed Friedel-Crafts Cyclization

-

To a solution of N-(2-bromo-5-chlorophenyl)-3-phenylpropenamide (1.0 eq) in a high-boiling point solvent (e.g., chlorobenzene) under an inert atmosphere, add aluminum trichloride (AlCl₃) (2.5-3.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 120-130 °C and maintain for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to approximately 50 °C and carefully pour it into a mixture of ice and water to quench the reaction.

-

The resulting precipitate is the crude 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Biological Activities and Medicinal Chemistry Applications

Based on the extensive literature on substituted quinolin-2-one and quinoline scaffolds, 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is predicted to exhibit a range of valuable biological activities.

Anticancer Potential

The quinolin-2-one core is a well-established pharmacophore in oncology.[4] Numerous derivatives have demonstrated potent antiproliferative activity through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives are known to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[5]

-

Kinase Inhibition: The quinoline scaffold has been successfully employed in the design of inhibitors for various protein kinases that are crucial for cancer cell signaling, such as EGFR and HER-2.[6]

-

Induction of Apoptosis: Many quinoline-based compounds have been shown to induce programmed cell death in cancer cells.

The 8-bromo and 5-chloro substituents on the target scaffold could enhance these activities. For instance, halogenation at the 7-position of 4-aminoquinolines has been shown to be optimal for antimalarial activity, with bromo and chloro substituents being particularly effective.[7] A similar structure-activity relationship may be applicable to the anticancer properties of quinolin-2-ones.

Antimicrobial Activity

Quinolone-based compounds, particularly the fluoroquinolones, are a major class of antibacterial agents.[8] The fundamental mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. While the 1,2-dihydroquinolin-2-one core differs from the classic quinolone antibiotics, the broader quinoline scaffold is known to possess antimicrobial properties.[9] The presence of a halogen at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria in fluoroquinolones.[8] This suggests that 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one could serve as a starting point for the development of novel antibacterial agents, particularly against drug-resistant strains.

Experimental Evaluation: Protocols for Biological Screening

To validate the predicted biological activities, a series of in vitro assays are recommended. The following are standardized protocols that can be adapted for the evaluation of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one and its future derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be below 0.5%.

-

Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the MTT-containing medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

Protocol:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the appropriate concentration in the culture broth.

-

Perform serial two-fold dilutions of the test compound in the culture broth directly in the 96-well plate.

-

Inoculate each well with the prepared bacterial suspension. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Outlook and a Call to Exploration

While 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one remains a relatively unexplored entity, the wealth of data on the broader quinolin-2-one family strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its unique halogenation pattern offers intriguing possibilities for enhancing biological activity and fine-tuning pharmacokinetic properties. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to begin to unlock the therapeutic potential of this promising molecule. Further investigation into its synthesis, derivatization, and biological evaluation is highly warranted and could pave the way for the development of a new generation of targeted therapies.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 4. Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Regioselective Substitution of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Introduction: The Strategic Importance of the 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one Scaffold

The quinolin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold provides synthetic handles for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's pharmacological profile. Specifically, 8-bromo-5-chloro-1,2-dihydroquinolin-2-one is a valuable building block for the synthesis of targeted therapeutics. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective substitution, opening avenues for the creation of complex molecular architectures and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the principles and detailed protocols for the regioselective functionalization of 8-bromo-5-chloro-1,2-dihydroquinolin-2-one, with a focus on palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust and reproducible, empowering researchers in drug discovery and development to leverage this versatile scaffold in their synthetic endeavors.

The Principle of Regioselectivity: Exploiting the Differential Reactivity of C-Br and C-Cl Bonds

The cornerstone of achieving regioselective substitution on 8-bromo-5-chloro-1,2-dihydroquinolin-2-one lies in the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[1][2] This trend is primarily governed by the bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3][4][5]

By carefully selecting the catalyst, ligand, base, and reaction temperature, it is possible to selectively activate the C8-Br bond while leaving the C5-Cl bond intact. This allows for the sequential introduction of different substituents at these two positions, a powerful strategy for building molecular complexity.

Regioselective Suzuki-Miyaura Coupling at the C8-Position

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[6] By employing a suitable palladium catalyst and ligand system, it is possible to selectively couple an aryl or vinyl boronic acid at the C8-position of 8-bromo-5-chloro-1,2-dihydroquinolin-2-one.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one with Phenylboronic Acid

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the C8-position. The conditions are adapted from established methods for the selective C-Br functionalization of dihalogenated heterocycles.

Materials:

-

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Equipment:

-

Schlenk line or glovebox

-

Magnetic stirrer with heating

-

Reaction vessel (e.g., Schlenk flask)

-

Condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 8-bromo-5-chloro-1,2-dihydroquinolin-2-one (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add Pd(dppf)Cl₂ (0.05 equiv).

-

Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture (v/v). The reaction should be sufficiently dilute to ensure proper mixing.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 8-phenyl-5-chloro-1,2-dihydroquinolin-2-one.

Expected Product Characterization (based on similar structures):

-

¹H NMR: The spectrum is expected to show the disappearance of the signal corresponding to the proton at the C8 position and the appearance of new signals corresponding to the phenyl group. The characteristic signals for the quinolinone core protons will remain, with potential shifts due to the new substituent.[7][8]

-

¹³C NMR: The spectrum should show the appearance of new signals for the phenyl group carbons and a shift in the signal for the C8 carbon.[9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 8-phenyl-5-chloro-1,2-dihydroquinolin-2-one.[10]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in Suzuki couplings. The dppf ligand is known to promote the oxidative addition step and facilitate the catalytic cycle.[11]

-

Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing decomposition of the starting material or product.[12]

-

Solvent System: The mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents.[13]

-

Temperature: The reaction is heated to provide sufficient energy for the oxidative addition step at the C-Br bond, while being mild enough to avoid significant reaction at the more robust C-Cl bond.

Table 1: Comparison of Reaction Conditions for Regioselective Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 | Rationale for Variation |

| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | PPh₃ is a more classical ligand, which can be effective but may require higher temperatures. |

| Base | K₂CO₃ | Cs₂CO₃ | Cesium carbonate is a stronger base and can sometimes lead to faster reaction rates. |

| Solvent | 1,4-Dioxane/Water | Toluene/Ethanol/Water | Toluene is a common organic solvent for Suzuki couplings; the addition of ethanol can improve solubility. |

| Temperature | 80-90 °C | 100-110 °C | Higher temperatures may be necessary for less reactive substrates or catalysts. |

Diagram 1: Workflow for Regioselective Suzuki-Miyaura Coupling

Caption: Workflow for the regioselective Suzuki-Miyaura coupling at the C8-position.

Regioselective Buchwald-Hartwig Amination at the C8-Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] Similar to the Suzuki coupling, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve regioselective amination at the C8-position.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one with Aniline

This protocol provides a general procedure for the regioselective amination at the C8-position, adapted from established methods for similar substrates.

Materials:

-

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Equipment:

-

Schlenk line or glovebox

-

Magnetic stirrer with heating

-

Reaction vessel (e.g., Schlenk tube)

-

Standard work-up and purification equipment

Procedure:

-

To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).

-

Add anhydrous toluene and stir for 10 minutes at room temperature.

-

Add 8-bromo-5-chloro-1,2-dihydroquinolin-2-one (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 8-(phenylamino)-5-chloro-1,2-dihydroquinolin-2-one.

Expected Product Characterization (based on similar structures):

-

¹H NMR: The spectrum will show the disappearance of the proton signal at the C8 position and the appearance of new signals for the aniline protons, including a characteristic N-H signal.[14]

-

¹³C NMR: The spectrum should display new signals for the aniline carbons and a shift in the signal for the C8 carbon.[15]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of 8-(phenylamino)-5-chloro-1,2-dihydroquinolin-2-one.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst for Buchwald-Hartwig amination. The bulky and electron-rich XPhos ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.[2]

-

Solvent: Toluene is a standard solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

-

Temperature: A higher temperature is often required for Buchwald-Hartwig aminations to overcome the activation energy for the C-N bond formation.

Table 2: Comparison of Reaction Conditions for Regioselective Buchwald-Hartwig Amination

| Parameter | Condition 1 | Condition 2 | Rationale for Variation |

| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Palladium(II) acetate is a common and less expensive palladium source, but requires in situ reduction to Pd(0). |

| Ligand | XPhos | BINAP | BINAP is another effective ligand for Buchwald-Hartwig amination, particularly for certain substrate combinations. |

| Base | NaOtBu | K₃PO₄ | Potassium phosphate is a milder base that can be used for substrates that are sensitive to strong bases. |

| Solvent | Toluene | Dioxane | Dioxane is another suitable high-boiling ethereal solvent for this transformation. |

Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The regioselective functionalization of 8-bromo-5-chloro-1,2-dihydroquinolin-2-one is a powerful strategy for the synthesis of novel and complex molecules with potential therapeutic applications. By leveraging the differential reactivity of the C-Br and C-Cl bonds, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions can be employed to selectively introduce aryl and amino substituents at the C8-position. The protocols and insights provided in this technical guide offer a solid foundation for researchers to successfully implement these transformations in their synthetic programs. Careful optimization of reaction conditions, guided by the principles outlined herein, will be key to achieving high yields and selectivities for a broad range of substrates.

References

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molecules, 28(12), 4829. [Link]

-

Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2013). Advances in Chemical Engineering and Science, 3(3A), 19-32. [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry, 73(22), 8865–8871. [Link]

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (2014). RSC Advances, 4(92), 50558-50566. [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

-

Supporting Information for ... AWS. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (2015). ACS Catalysis, 5(1), 167–175. [Link]

-

Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. (2023). Chinese Journal of Organic Chemistry, 43(8), 2946-2952. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry, 20, 154-162. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4296. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). Organic & Biomolecular Chemistry, 17(40), 9014-9018. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(11), 6663-6689. [Link]

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2020). Molecules, 25(18), 4253. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. (2024). International Journal of Multidisciplinary Research and Growth Evaluation, 5(1), 608-614. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry, 20, 154-162. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(12), 1235-1246. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules, 18(11), 13684-13695. [Link]

-

Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

-

Outline. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

-

Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies. (2015). PubMed. [Link]

-

Palladium-Catalyzed C-2 Selective Arylation of Quinolines. ResearchGate. [Link]

-

13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989). Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules, 27(4), 1222. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

-

Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides. (2025). Nature Chemistry, 17, 1655–1665. [Link]

-

Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]

-

Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides With Diaryliodonium Tetrafluoroborate. (2020). Frontiers in Chemistry, 8, 123. [Link]

-

Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. real.mtak.hu [real.mtak.hu]

- 14. mdpi.com [mdpi.com]

- 15. 8-Aminoquinoline(578-66-5) 13C NMR [m.chemicalbook.com]

- 16. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. Substituted quinolinone scaffolds are pivotal in medicinal chemistry, and achieving high yields of polysubstituted derivatives is often a significant challenge. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common issues encountered during this specific synthesis, ensuring both scientific rigor and practical applicability.

Overview of the Synthetic Challenge

The synthesis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one presents a unique set of challenges primarily due to the electronic properties of the target molecule. The quinolin-2-one core, combined with two electron-withdrawing halogen substituents (chlorine at C5 and bromine at C8), results in a deactivated aromatic system. This deactivation can impede key reactions, such as electrophilic aromatic substitution, and may necessitate harsher reaction conditions that can lead to side product formation and reduced yields.[1]

A logical and common approach to this synthesis involves a two-stage process: first, the formation of the 5-chloro-1,2-dihydroquinolin-2-one scaffold, followed by a regioselective bromination at the C8 position. This guide will focus on optimizing both stages of this pathway.

Caption: Proposed two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis to provide a foundational understanding before tackling specific troubleshooting issues.

Q1: What are the most critical parameters to control during the synthesis?

A: The three most critical parameters are temperature , reagent stoichiometry , and the choice of catalyst .

-

Temperature: Quinolinone synthesis can be highly sensitive to temperature. For instance, in related syntheses like the Conrad-Limpach, lower temperatures may favor the formation of a 4-quinolone isomer, while higher temperatures yield the desired 2-quinolone.[1] For the bromination step, low temperatures (e.g., -25°C to 0°C) are often essential to control the reaction rate and prevent over-bromination or side reactions.[2]

-

Stoichiometry: Precise control over the amount of the brominating agent (e.g., N-Bromosuccinimide) is crucial. An excess can easily lead to the formation of di-brominated byproducts, which can be difficult to separate from the target molecule.[3]

-

Catalyst: Due to the deactivated nature of the substrate, both the cyclization and bromination steps will likely require a catalyst.[1] For cyclization, strong acids are common.[1] For bromination, a strong protic acid (like H₂SO₄) or a Lewis acid can be used to increase the electrophilicity of the brominating agent.[4]

Q2: How do the existing chloro- and lactam groups influence the C8-bromination step?

A: The 5-chloro group and the lactam (quinolin-2-one) functionality both act as deactivating groups for electrophilic aromatic substitution, making the reaction more challenging than the bromination of an unsubstituted quinoline.[1] However, they also act as directors. The lactam's nitrogen atom is an ortho-, para-director, while the carbonyl and the chloro group are meta-directors. The final position of bromination at C8 is a result of the complex interplay of these directing effects and steric hindrance. In many quinoline systems, functionalization at the C5 and C8 positions is common.[5]

Q3: What are the recommended analytical techniques for monitoring reaction progress?

A: Thin Layer Chromatography (TLC) is the primary tool for real-time monitoring.[6] It allows for rapid qualitative assessment of the consumption of starting material and the appearance of the product. For more precise analysis, especially when optimizing conditions or identifying byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides information on the conversion rate and the mass of any impurities, which can help in diagnosing side reactions.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis.

Caption: A general troubleshooting decision workflow.

Issue 1: Low or No Yield of 5-chloro-1,2-dihydroquinolin-2-one (Cyclization Step)

-

Question: My cyclization reaction to form the quinolinone scaffold is stalling or providing very low yields. What is the likely cause and solution?

-

Answer: This is a common issue, often stemming from the deactivating effect of the chloro-substituent on the aniline precursor.[1]

-

Possible Cause: Insufficiently strong reaction conditions to overcome the deactivated substrate.

-

Suggested Solution:

-

Increase Catalyst Acidity/Concentration: If using an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), consider incrementally increasing its concentration. Stronger acids can better promote the necessary intramolecular cyclization.

-

Increase Reaction Temperature: Gradually increase the reaction temperature in 10-15°C increments while closely monitoring the reaction by TLC.[1] Be cautious, as excessive heat can lead to the formation of tar and other degradation byproducts.

-

Consider an Alternative Cyclization Method: If thermal or acid-catalyzed methods fail, modern transition-metal-catalyzed C-H amidation protocols might offer a milder and more efficient route, although this would require redesigning the precursor.[7]

-

-

Issue 2: Poor Regioselectivity or Di-bromination in the Bromination Step

-

Question: I am obtaining a mixture of products during the bromination of 5-chloro-1,2-dihydroquinolin-2-one, including what appears to be a di-brominated species. How can I improve the selectivity for the C8 position?

-

Answer: This problem points to a reaction that is too reactive or not sufficiently controlled.

-

Possible Cause: The brominating agent is too reactive under the current conditions, or the stoichiometry is incorrect.

-

Suggested Solution:

-

Switch to a Milder Brominating Agent: If you are using molecular bromine (Br₂), switch to N-Bromosuccinimide (NBS).[8] NBS is a solid that is easier to handle and generally provides milder, more controlled bromination.[4]

-

Control Reagent Addition and Temperature: Cool the reaction mixture to a lower temperature (-20°C to 0°C) before adding the brominating agent.[2] Add the agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[9]

-

Verify Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Using a large excess will significantly increase the likelihood of di-bromination.

-

-

Issue 3: The Reaction is Complete by TLC, but Isolated Yield is Poor

-

Question: My TLC analysis shows full conversion to a single new spot, but after workup and purification, my final yield is very low. Where could I be losing my product?

-

Answer: Product loss during workup and purification is a frequent challenge.[9]

-

Possible Cause A: Product Solubility: The product may have partial solubility in the aqueous phase during extraction, or it may be precipitating out and being lost during transfers.

-

Suggested Solution: During the aqueous workup, ensure the pH is adjusted to be neutral or slightly acidic before extraction, as quinolinones can have varying solubility at different pH values. After extraction, re-extract the aqueous layer with your organic solvent at least two more times to ensure complete recovery.[9]

-

Possible Cause B: Purification Issues: The product might be adsorbing irreversibly to the silica gel during column chromatography.

-

Suggested Solution: Before committing the entire batch, perform a small-scale test of the column conditions. If the product streaks or does not elute, consider deactivating the silica gel with a small amount of a polar solvent like triethylamine mixed into the eluent. Alternatively, purification via recrystallization may be a more suitable method if a suitable solvent system can be identified.

-

Experimental Protocols and Data Optimization

Protocol 1: Synthesis of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

This protocol is a representative procedure and should be optimized based on laboratory results.

Stage 2: Bromination of 5-chloro-1,2-dihydroquinolin-2-one

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-chloro-1,2-dihydroquinolin-2-one (1.0 equiv).

-

Dissolution: Add concentrated sulfuric acid (96-98%) as the solvent, ensuring the starting material is fully dissolved.

-

Cooling: Cool the reaction vessel to -25°C using a dry ice/acetone bath.[2]

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.1 equiv) in a small amount of concentrated sulfuric acid. Add this solution dropwise to the vigorously stirred reaction mixture, ensuring the internal temperature does not rise above -20°C.[2]

-

Reaction Monitoring: Stir the reaction at -20°C to -15°C for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.

-

Neutralization & Extraction: Cautiously neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7.[3] Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final product.[3]

Data-Driven Optimization of the Bromination Step

To maximize the yield, a systematic optimization of key parameters is recommended. The following table illustrates a hypothetical screening process.

| Entry | Brominating Agent (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Target (%) | Di-bromo byproduct (%) |

| 1 | Br₂ (1.1) | 25 | 1 | 100 | 45 | 35 |

| 2 | NBS (1.1) | 25 | 2 | 95 | 60 | 15 |

| 3 | NBS (1.1) | 0 | 3 | 98 | 75 | 5 |

| 4 | NBS (1.1) | -20 | 3 | 99 | 88 | <2 |

| 5 | NBS (1.05) | -20 | 4 | 95 | 91 | Not Detected |

Analysis: The data clearly indicates that lower temperatures and the use of NBS significantly reduce the formation of the di-bromo byproduct, leading to a cleaner reaction and a higher isolated yield of the desired product.[2] Fine-tuning the stoichiometry of NBS to 1.05 equivalents provides the optimal result in this hypothetical scenario.

Caption: Interplay of key parameters affecting reaction yield.

References

- Technical Support Center: Synthesis of Quinolinone Derivatives. Benchchem.

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.

- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.

- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.

- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016).

- Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020).

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. (2025).

- Overcoming challenges in the direct halogenation of the quinoline ring. Benchchem.

- Dihydroquinolinone synthesis. Organic Chemistry Portal.

- Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. acgpubs.org [acgpubs.org]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dihydroquinolinone synthesis [organic-chemistry.org]

- 8. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. Troubleshooting [chem.rochester.edu]

Technical Support Center: Purification of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

This guide provides in-depth troubleshooting and practical methodologies for the purification of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common purification challenges.

Overview and Initial Assessment

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a substituted quinolinone, a scaffold of significant interest in medicinal chemistry. The purification of such compounds is often complicated by the presence of structurally similar impurities, including starting materials, regioisomers, or over-brominated/chlorinated species. The compound's relatively low solubility in common organic solvents also presents a significant challenge.

A successful purification strategy depends on a clear understanding of the impurity profile and the desired final purity. This guide will help you navigate the process from initial crude material to a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter when purifying 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities in the synthesis of halogenated quinolines and quinolinones include:

-

Unreacted Starting Materials: Such as the corresponding aniline or acrylic acid derivatives.

-

Regioisomers: Isomers with different substitution patterns on the aromatic ring.

-

Poly-halogenated Species: Products containing additional bromine or chlorine atoms.

-

Hydrolysis Products: Depending on the reaction workup conditions.

-

Residual Catalysts or Reagents: For example, residual palladium from a coupling reaction or acids from a cyclization step.

Q2: What is the best starting point for purifying a crude batch of this compound?

A2: For a first-pass purification of a solid crude product, a slurry wash or recrystallization is typically the most efficient starting point. A slurry wash with a solvent in which the product is poorly soluble (e.g., diethyl ether or cold ethanol) can remove highly soluble impurities. If the crude material is of reasonable purity (>80%), direct recrystallization is often the best approach to significantly enhance purity. For more complex mixtures, column chromatography is recommended.

Q3: How do I decide which purification method is right for my experiment?

A3: The choice of method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, relying on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.[1]

Q: My compound won't dissolve, even in a large volume of hot solvent. What should I do?

A: This indicates that the solvent's dissolving power is too low.

-

Solution 1: Switch to a More Polar Solvent. If you are using a non-polar solvent like hexanes, try a more polar solvent like ethyl acetate, acetone, or ethanol. The quinolinone structure possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, suggesting that polar solvents will be more effective.

-

Solution 2: Use a Solvent Mixture. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be highly effective. Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., DMF or DMSO, given the likely low solubility), and then slowly add the hot "poor" solvent (e.g., water or ethanol) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Q: My product "oils out" instead of forming crystals upon cooling. How can I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that particular solvent system.

-

Solution 1: Lower the Solution Polarity. Oiling out is common in highly polar solvent systems. Try a less polar solvent or a solvent mixture.

-

Solution 2: Slow Down the Cooling Process. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help.

-

Solution 3: Reduce the Initial Concentration. Use a larger volume of solvent to ensure the saturation point is reached at a lower temperature.

-

Solution 4: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: My recovery yield is very low. What went wrong?

A: Low yield is a common issue and can stem from several factors.

-

Reason 1: The Solvent is Too Good. If the solvent is too effective, a significant amount of your product will remain in the mother liquor even after cooling. You may need to partially evaporate the solvent and cool the solution again to recover a second crop of crystals.

-

Reason 2: Too Much Solvent Was Used. Using the absolute minimum amount of hot solvent required to dissolve your compound is critical for maximizing yield.[1]

-

Reason 3: Premature Crystallization. If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure the solution and filtration apparatus are kept hot during this process.

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting Guide 2: Column Chromatography

Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase (like silica gel or alumina) while being carried through by a mobile phase.[2] It is ideal for separating complex mixtures or impurities with similar polarities to the product.

Q: How do I choose the right solvent system (mobile phase)?

A: The ideal solvent system is developed using Thin Layer Chromatography (TLC).

-

Step 1: Spot your crude mixture on a TLC plate.

-

Step 2: Elute the plate with different solvent mixtures. A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

-

Step 3: Visualize the plate under UV light.

-

Goal: Find a solvent system that gives your target compound a Retention Factor (Rf) of ~0.3-0.4. The Rf is the distance traveled by the spot divided by the distance traveled by the solvent front. This Rf value generally provides the best separation on a column. Impurities should be well-separated from the product spot.

| TLC Result Interpretation | Recommended Action for Column Chromatography |

| All spots (product and impurities) are at the baseline (Rf ≈ 0). | The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., from 10% to 20% ethyl acetate in hexanes). |

| All spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar. Decrease the proportion of the polar solvent. |

| Product spot has an Rf of ~0.3, but is not well separated from an impurity. | Try a different solvent system. For example, switch from ethyl acetate/hexanes to dichloromethane/methanol to alter the selectivity. |

| Product spot is streaking or tailing. | See the next question. |

Q: My compound is streaking on the TLC plate and the column. What does this mean?

A: Streaking is often caused by overloading the stationary phase or by acidic/basic functional groups interacting too strongly with the silica gel.

-

Solution 1: Load Less Material. Overloading is a common cause. Ensure the crude material is properly dissolved in a minimum amount of solvent before loading.

-

Solution 2: Modify the Mobile Phase. For acidic compounds, adding a small amount (~0.5-1%) of acetic acid to the mobile phase can improve peak shape. For basic compounds (less likely for this quinolinone, but possible), adding a small amount of triethylamine can help.

-

Solution 3: Switch the Stationary Phase. If streaking persists, consider using a different stationary phase, such as neutral alumina instead of acidic silica gel.

Q: The separation is poor (impurities have very close Rf values). How can I improve it?

A:

-

Solution 1: Use a Weaker Mobile Phase. A less polar mobile phase will cause all compounds to move more slowly down the column, which can increase the resolution between two closely eluting spots.

-

Solution 2: Change Solvent Selectivity. As mentioned above, switching the solvent system entirely (e.g., from an acetate-based system to an alcohol-based one) can change the elution order and improve separation.

-

Solution 3: Use a Longer Column. A longer column provides more surface area for interactions, which can improve the separation of closely related compounds. This is a principle used in preparative HPLC for difficult separations.[3]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

-

Preparation: Place approximately 10-20 mg of your crude 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one into several small test tubes.

-

Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, acetone, acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate solvent will not dissolve the compound at room temperature.

-

Heating: For tubes where the compound was insoluble at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe which tubes produce solid crystals.

-

Evaluation: The best recrystallization solvent is one that shows poor solubility at room temperature but excellent solubility at high temperatures, and which yields crystalline material upon cooling.

Protocol 2: General Procedure for Flash Column Chromatography

-

Solvent System Selection: Based on TLC analysis (as described in the FAQ), prepare a sufficient volume of the chosen mobile phase.

-

Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the selected mobile phase. Slowly pour the silica gel as a slurry in the mobile phase into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

-

Elution: Carefully add the mobile phase to the top of the column. Using gentle positive pressure (from a pump or inert gas), force the solvent through the column.

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.

References

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...

- 8-bromo-5-chloro-1,2-dihydroquinolin-2-one | 1508619-42-8. Sigma-Aldrich.

- 8-bromo-5-chloroquinoline (C9H5BrClN). PubChemLite.

- Recrystalliz

- 8-Quinolinol, 7-bromo-5-chloro. SIELC Technologies.

- 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0. AMERICAN ELEMENTS.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- 1154741-20-4 | 8-Bromo-5-chloroquinoline. ChemScene.

- 8-Bromo-5-chloroquinoline. Fluorochem.

- 7 O Chem Column Chrom

- 5-Bromo-8-chloroisoquinoline.

- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.

- 1368337-30-7|5-Bromo-8-chloroisoquinolin-1(2H)-one. BLDpharm.

- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar

Sources

Technical Guide: Regioselective Synthesis & Functionalization of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Diagnostic & Strategy: The Regioselectivity Challenge

The scaffold 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one presents a classic "distal dihalogen" challenge in heterocyclic chemistry. The primary difficulty lies not just in the synthesis, but in the subsequent chemoselective differentiation of the two halogen handles.

The Selectivity Matrix

-

The 8-Bromo Handle (Target A): This position is electronically activated for oxidative addition (C-Br bond energy ~68 kcal/mol) compared to the chloride. However, it is sterically hindered due to the peri-interaction with the lactam nitrogen (N1-H).

-

The 5-Chloro Handle (Target B): This position is electronically less reactive (C-Cl bond energy ~81 kcal/mol) but is sterically accessible .

Core Objective: To synthesize the scaffold with high isomeric purity and subsequently functionalize the C8-Br position without disturbing the C5-Cl handle.

Synthesis Module: The "Make" Strategy

Recommendation: Do not attempt direct bromination of 5-chloroquinolin-2-one.

-

Reasoning: Electrophilic aromatic substitution (EAS) on the quinolinone core is governed by the activating nitrogen (ortho/para director). While position 8 is ortho to nitrogen, position 6 is para. Direct bromination typically yields a mixture of 6-bromo (major) and 8-bromo (minor) isomers, requiring tedious chromatographic separation.

Protocol: The "Pre-Functionalized Aniline" Route The only self-validating method to guarantee 100% regiocontrol is to establish the halogen pattern before ring closure.

Step-by-Step Protocol

Materials:

-

2-Bromo-5-chloroaniline (CAS: 952435-98-8)

-

Cinnamoyl chloride (or 3,3-dimethoxypropanoate for unsubstituted ring)

-

Aluminum Chloride (

) -

Chlorobenzene

Workflow:

-

Amide Formation:

-

Dissolve 2-bromo-5-chloroaniline (1.0 eq) in DCM with Pyridine (1.2 eq).

-

Add Cinnamoyl chloride (1.1 eq) dropwise at 0°C.

-

Checkpoint: Monitor TLC for disappearance of aniline. Yields N-(2-bromo-5-chlorophenyl)cinnamamide.

-

-

Friedel-Crafts Cyclization (The Critical Step):

-

Suspend

(3.0 eq) in Chlorobenzene. -

Add the amide intermediate. Heat to 120°C for 2-4 hours.

-

Mechanism:[1][2][3][4] The Lewis acid activates the alkene, promoting intramolecular electrophilic attack. Because the halogen positions are fixed on the benzene ring, cyclization must occur ortho to the amine, closing the ring.

-

Note: This initially forms the 3,4-dihydro quinolin-2-one.

-

-

Oxidative Dehydrogenation (If Aromatic Core is Required):

-

Dissolve the 3,4-dihydro intermediate in Dioxane.

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq). Reflux for 6 hours.

-

Result: 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (Aromatic).

-

Figure 1: Strategic synthesis pathway ensuring regiochemical integrity vs. the flawed direct bromination route.

Functionalization Module: The "Use" Strategy

Scenario: You need to couple an aryl group to C8 without touching C5.

Chemoselectivity Principles

Palladium-catalyzed cross-coupling rates follow the bond dissociation energy hierarchy: C-I > C-Br > C-Cl .

-

C8-Br: Reactive, but sterically hindered.

-

C5-Cl: Less reactive, sterically open.

To maximize C8 selectivity, you must use a catalyst system that is active enough to insert into C-Br but "lazy" enough (or bulky enough) to ignore C-Cl.

Recommended Protocol: C8-Selective Suzuki-Miyaura Coupling

| Parameter | Recommendation | Rationale |

| Catalyst | Buchwald biaryl phosphines are bulky. They facilitate oxidative addition at the hindered C8-Br but are electron-rich enough to drive the cycle. | |

| Base | Weaker bases reduce the risk of activating the C-Cl bond compared to strong alkoxides ( | |

| Solvent | Toluene/Water (10:1) or 1,4-Dioxane | Biphasic systems often moderate the reaction rate, enhancing selectivity. |

| Temperature | 60°C - 80°C | Do not reflux initially. Higher temperatures (>100°C) increase the probability of C5-Cl activation. |

Experimental Procedure:

-

Charge flask with 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (1.0 eq), Boronic Acid (1.1 eq),

(2.0 eq), and -

Evacuate and backfill with Argon (3x).

-

Add degassed Dioxane/Water (4:1).

-

Stir at 60°C for 4-6 hours.

-

QC Check: Pull an aliquot for LCMS. Look for [M-Br+Ar] peak. If starting material remains, increase temp to 80°C. If [M-Cl+Ar] (bis-coupling) appears, stop immediately.

Troubleshooting Center & FAQs

Q1: I tried the synthesis, but I isolated the 6-bromo isomer. What happened?

Diagnosis: You likely attempted direct bromination (NBS or

Q2: My Suzuki coupling at C8 is stalling (low conversion), but I'm afraid to heat it up.

Diagnosis: Steric hindrance at C8 (peri-effect) is preventing oxidative addition or transmetallation. Solution:

-

Switch Ligand: Move to Sphos or RuPhos . These ligands are designed for hindered substrates.

-

Add Additive: Addition of TBAB (Tetrabutylammonium bromide, 0.5 eq) can stabilize the catalytic species and enhance turnover in hindered systems.

-

Solvent Switch: Use n-Butanol or DMA . Higher polarity can sometimes assist the catalytic cycle at lower temperatures.

Q3: Can I functionalize C5 after C8?

Yes. Once C8 is arylated, the steric bulk at C8 might actually protect the nitrogen, but the C5-Cl remains a viable handle for a second coupling.